

Technical Support Center: Lowering the C49-C54 TiSi₂ Transformation Temperature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Titanium disilicide*

Cat. No.: *B078298*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to lower the C49 to C54 phase transformation temperature of **titanium disilicide** (TiSi₂).

Frequently Asked Questions (FAQs)

Q1: What is the significance of the C49 to C54 phase transformation in TiSi₂?

The C49 to C54 phase transformation is critical for the application of **titanium disilicide** in microelectronics. The C49 phase, which forms at lower temperatures (around 450°C - 650°C), is a metastable polymorph with high electrical resistivity (60-70 $\mu\Omega\cdot\text{cm}$).^{[1][2][3]} The C54 phase is the thermodynamically stable, low-resistivity phase (15-20 $\mu\Omega\cdot\text{cm}$) desired for use in contacts and interconnects in integrated circuits.^{[1][2][3]} A high transformation temperature can be problematic for modern semiconductor manufacturing processes.

Q2: My C49-TiSi₂ film is not transforming to the C54 phase at the expected temperature. What are the potential causes?

Several factors can inhibit the C49 to C54 transformation, leading to a higher transformation temperature. These include:

- **Film Thickness:** Thinner titanium films result in a higher transformation temperature.^{[4][5]}

- Substrate Orientation: The transformation temperature is higher on Si(111) substrates compared to Si(100) substrates.[4][5]
- Linewidth: In patterned structures, the transformation becomes more difficult as the linewidth decreases, an issue known as the "fine-line effect".[1][6]
- Dopants: High concentrations of dopants like arsenic and phosphorus in the silicon substrate can inhibit the transformation.[7][8]

Q3: What are the primary strategies to lower the C49-C54 transformation temperature?

Several effective methods have been developed to reduce the C49 to C54 transformation temperature. These primarily focus on enhancing the nucleation density of the C54 phase. The main strategies include:

- Refractory Metal Ion Implantation: Implanting elements like Molybdenum (Mo) or Tungsten (W) into the silicon substrate before titanium deposition.[1][9][10][11]
- Titanium Alloying: Using a titanium alloy target (e.g., Ti-Ta, Ti-Nb, Ti-Mo) for sputtering instead of pure titanium.[12][13]
- Interlayer Deposition: Depositing a thin layer of a refractory metal, such as Tantalum (Ta), between the silicon substrate and the titanium film.[2]
- High-Temperature Sputtering (HTS) with Preamorphization Implantation (PAI): Combining a silicon surface amorphization step with heating the substrate during titanium deposition.[14]

Troubleshooting Guides

Issue 1: C54 transformation temperature remains high after Mo ion implantation.

Possible Cause: Incorrect ion implantation parameters or post-implantation annealing.

Troubleshooting Steps:

- Verify Implantation Dose and Energy: Ensure the Molybdenum implantation was performed at an appropriate dose and energy. A low dose may not provide sufficient nucleation sites.

- Pre-Titanium Deposition Anneal: An activation anneal after implantation and before titanium deposition is crucial to remove implant-induced damage.[1] Without this step, defects can interfere with the intended effect of the implanted species.
- Check for Contamination: Ensure the silicon surface is clean before titanium deposition, as contaminants can hinder the silicide reaction.

[Click to download full resolution via product page](#)

Issue 2: Inconsistent results with titanium-tantalum (Ti-Ta) alloys.

Possible Cause: Incorrect alloy composition or annealing conditions.

Troubleshooting Steps:

- Verify Alloy Concentration: The concentration of the alloying element is critical. For Ta, concentrations in the range of 3-6 atomic % have been shown to be effective.[12]
- Annealing Ramp Rate: The heating rate during annealing can influence the transformation kinetics.[15] A controlled ramp rate, as specified in established protocols, should be used.
- Atmosphere Control: The annealing ambient is important. A nitrogen atmosphere is often used to prevent oxidation and the formation of titanium nitride on the surface.[3]

[Click to download full resolution via product page](#)

Quantitative Data Summary

Strategy	Method	Key Parameters	Transformation Temperature Reduction (°C)	Resulting C54 Resistivity	Reference(s)
Ion Implantation	Molybdenum (Mo) Implantation	Dose: 5e13 to 5e14 atoms/cm ²	100 - 150	~15-20 μΩ·cm	[1][9][10][11]
Tungsten (W) Implantation	-	Lesser improvement than Mo	-	[1][9]	
Alloying	Ti-Ta Alloy	3.3 - 5.9 at. % Ta	> 100	Low increase	[12]
Ti-Nb Alloy	< 10 at. % Nb	~50	Low increase	[12][13]	
Ti-Mo Alloy	-	~50	Large increase	[12][13]	
Interlayer	Tantalum (Ta) Interlayer	5 - 10 Å thickness	~200	Low resistivity characteristic of C54	[2]
High-Temp Sputtering	PAI + HTS	PAI of Si surface, Ti sputtering at 450°C	Significant reduction	Low resistivity C54	[14]

Experimental Protocols

Protocol 1: Molybdenum Ion Implantation for Lowered C54-TiSi₂ Formation Temperature

- Substrate Preparation: Start with lightly doped p-type Si(100) wafers.

- Ion Implantation: Implant Molybdenum (Mo) ions into the silicon substrate. A typical dose is in the range of 5×10^{13} to 5×10^{14} atoms/cm².
- Activation Anneal: Perform a post-implantation anneal to remove any crystal damage caused by the implantation process. This is done before titanium deposition.
- Titanium Deposition: Deposit a thin film of titanium onto the prepared silicon substrate.
- Thermal Annealing: Perform a two-step rapid thermal annealing (RTA) process.
 - A low-temperature anneal (e.g., 600-650°C) to form the silicide.
 - A selective etch to remove unreacted titanium.
 - A higher-temperature anneal to transform the C49 phase to the C54 phase. With Mo implantation, this temperature can be as low as 700°C, compared to over 750°C for unimplanted samples.[\[1\]](#)

Protocol 2: Tantalum Interlayer for Lowered C54-TiSi₂ Formation Temperature

- Substrate Preparation: Use clean Si(111) substrates.
- Interlayer Deposition: In an ultra-high vacuum (UHV) system, deposit a thin (5-10 Å) layer of Tantalum (Ta) onto the silicon substrate.
- Titanium Deposition: Without breaking vacuum, sequentially deposit the titanium film (e.g., 100 Å) on top of the Ta interlayer.
- In-situ Annealing: Anneal the samples in-situ for 10 minutes at temperatures ranging from 500°C to 750°C in 50°C increments to observe the phase transformation. The transformation temperature can be lowered by approximately 200°C with this method.[\[2\]](#) This approach has also been shown to suppress surface agglomeration of the C54 film.[\[2\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 3. C49-C54 Titanium Disilicide (TiSi₂) globalsino.com
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 6. Kinetics of the C49-C54 transformation in patterned and blanket TiSi₂ films: a comparison [\[iris.cnr.it\]](https://iris.cnr.it)
- 7. pubs.aip.org [pubs.aip.org]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Reduction of the C54-TiSi₂ phase transformation temperature using refractory metal ion implantation for Applied Physics Letters - IBM Research research.ibm.com
- 10. pubs.aip.org [pubs.aip.org]
- 11. [PDF] Reduction of the C54–TiSi₂ phase transformation temperature using refractory metal ion implantation | Semantic Scholar semanticscholar.org
- 12. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Technical Support Center: Lowering the C49-C54 TiSi₂ Transformation Temperature]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078298#strategies-to-lower-the-c49-c54-transformation-temperature\]](https://www.benchchem.com/product/b078298#strategies-to-lower-the-c49-c54-transformation-temperature)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com